tiazóis 2,4-dissubstituídos

2,4-Disubstituted Thiazoles are a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms. This specific group of thiazoles exhibits diverse structural features due to the substituents at positions 2 and 4, which can significantly influence their physical and chemical properties. These compounds are widely utilized in various applications owing to their unique characteristics.

In pharmaceuticals, 2,4-disubstituted thiazoles have been extensively explored for their potential as antifungal agents, antimicrobial agents, and anti-inflammatory drugs due to their ability to modulate cellular responses through diverse mechanisms of action. Additionally, these molecules can act as ligands in coordination chemistry, making them valuable in the development of metal-based therapeutics.

From a synthetic perspective, the introduction of substituents at positions 2 and 4 often requires sophisticated organic synthesis techniques such as Suzuki coupling or Sonogashira coupling to achieve high yields with minimal side products. The versatility in modification allows for the fine-tuning of biological activities, making these compounds highly sought after in both academic research and industrial settings.

Overall, 2,4-disubstituted thiazoles represent a promising class of heterocycles with broad applications across multiple scientific disciplines, particularly in medicinal chemistry and material science.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

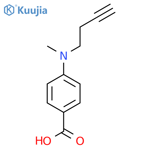

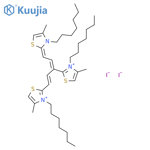

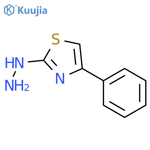

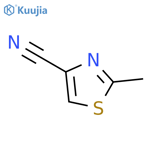

|

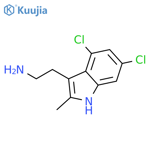

Platonin Diiodide | 3571-88-8 | C38H61I2N3S3 |

|

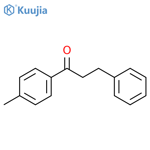

(4-Phenyl-thiazol-2-yl)hydrazine | 34176-52-8 | C9H9N3S |

|

2-Methylthiazole-4-carbonitrile | 21917-76-0 | C5H4N2S |

|

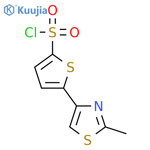

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl Chloride | 215434-25-6 | C8H6ClNO2S3 |

|

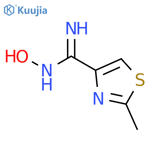

N-hydroxy-2-methyl-1,3-thiazole-4-carboximidamide | 263385-95-1 | C5H7N3OS |

|

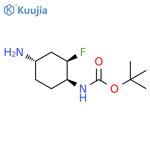

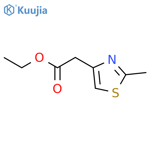

Ethyl 2-(2-methylthiazol-4-yl)acetate | 37128-24-8 | C8H11NO2S |

|

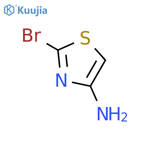

2-Bromo-4-thiazolamine | 41731-33-3 | C3H3BrN2S |

|

4-(4-Fluorophenyl)-2-methylthiazole | 450-29-3 | C10H8FNS |

|

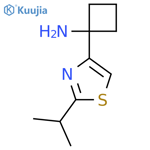

4-(3-Fluorophenyl)thiazol-2-ylamine | 446065-20-9 | C9H7FN2S |

|

2-2-(4-Hydroxyphenyl)-1,3-thiazol-4-ylacetic Acid | 23551-34-0 | C11H9NO3S |

Literatura Relacionada

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

Fornecedores recomendados

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados